(4-甲氧基-2-甲基苯基)硫脲

描述

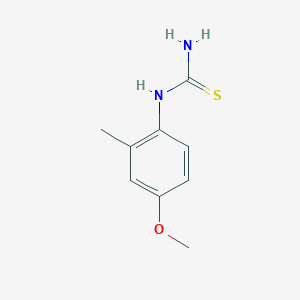

“(4-methoxy-2-methylphenyl)thiourea” is an organosulfur compound with a CAS Number of 88884-40-6 . It has a molecular weight of 196.27 .

Synthesis Analysis

Thioureas and their derivatives can be synthesized by the reaction of various anilines with CS2 . A mechanochemical approach has been used for the synthesis of thioureas, ureas, and guanidines . This method involves solid-state mechanochemical ball milling, which has enabled the quantitative synthesis of (thio)ureas and guanidines without using bulk solvents and the generation of byproducts .Physical and Chemical Properties Analysis

“(4-methoxy-2-methylphenyl)thiourea” is a powder that is stored at room temperature . It has a melting point of 198-200°C .科学研究应用

DNA 结合和生物活性

- DNA 结合研究:某些硝基取代酰硫脲与 (4-甲氧基-2-甲基苯基)硫脲相关,已对其 DNA 结合能力进行了研究,显示出潜在的抗癌特性 (Tahir 等人,2015 年)。

- 抗氧化和抗菌活性:这些化合物还表现出显着的抗氧化、细胞毒性、抗菌和抗真菌活性,表明具有广泛的生物应用。

抗癌特性

- 抗癌活性:具有 4-甲氧基苯基氮杂环丁烷部分的硫脲化合物已显示出对各种人类癌细胞系显着的抗癌活性。这些化合物包括 (4-甲氧基-2-甲基苯基)硫脲的衍生物,已对其对肺癌、前列腺癌、乳腺癌、肝癌、结肠癌、卵巢癌、皮肤癌、脑癌和肾癌细胞系的有效性进行了评估 (Parmar 等人,2021 年)。

合成和化学反应

- 新型衍生物的合成:已经报道了从 4-甲氧基-3-甲基苯基化合物合成新型硫脲衍生物的研究,表明该化合物可用于创建新的化学实体 (El-Sakka 等人,2013 年)。

- 结构表征:已经广泛研究了各种硫脲衍生物的结构表征,包括与 (4-甲氧基-2-甲基苯基)硫脲相关的衍生物。这包括通过 X 射线晶体学、核磁共振和分子对接等技术进行分析 (Haribabu 等人,2015 年)。

分子对接和计算研究

- 分子对接:已经探索了硫脲衍生物与 DNA 等生物靶标的对接,揭示了其潜在治疗应用的见解 (Mushtaque 等人,2016 年)。

- 量子化学分析:已经进行了量子化学分析,例如密度泛函理论 (DFT) 研究,以了解硫脲衍生物的电子和结构性质 (Mushtaque 等人,2017 年)。

环境应用

- 重金属去除:有机硫脲衍生物已被用于从水溶液中去除铅等重金属,展示了其在环境修复中的潜力 (Benkhatou 等人,2016 年)。

细菌抑制

- 细菌乙酰辅酶 A 羧化酶抑制:硫脲衍生物已显示出抑制细菌乙酰辅酶 A 羧化酶的有效性,表明其作为抗菌剂的潜力 (Vikram 等人,2021 年)。

安全和危害

未来方向

Thioureas and their derivatives, including “(4-methoxy-2-methylphenyl)thiourea”, have potential applications in numerous fields such as organic synthesis and pharmaceutical industries . They have shown promising antibacterial and antioxidant potential and were very active (both in vitro and in vivo) against glucose-6-phosphatase . Future research could explore these potentials further.

作用机制

Target of Action

Thiourea derivatives, in general, have been known to interact with a variety of biological targets due to their versatile chemical structure .

Mode of Action

Thiourea derivatives are known for their variable topological aspects, binding modes, and broad-spectrum promising pharmacological properties . They have multiple binding sites, making them flexible ligands for complexation with transition metals .

Biochemical Pathways

Thiourea derivatives have been reported to exhibit varied biological activities, suggesting their involvement in multiple biochemical pathways .

Pharmacokinetics

The compound’s molecular weight (19627) suggests that it may have favorable absorption and distribution characteristics .

Result of Action

Thiourea derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The compound’s storage temperature is reported to be room temperature, suggesting that it may be stable under normal environmental conditions .

属性

IUPAC Name |

(4-methoxy-2-methylphenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c1-6-5-7(12-2)3-4-8(6)11-9(10)13/h3-5H,1-2H3,(H3,10,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHKDXGONFFBJBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)NC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10607802 | |

| Record name | N-(4-Methoxy-2-methylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10607802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88884-40-6 | |

| Record name | N-(4-Methoxy-2-methylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10607802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-methoxy-2-methylphenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。